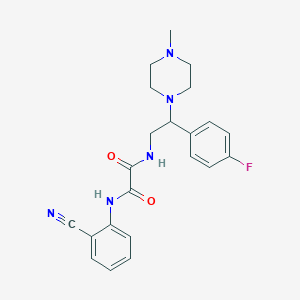

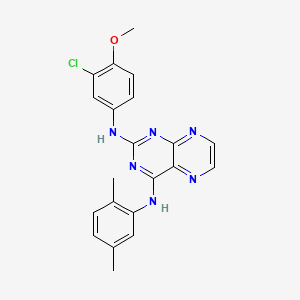

![molecular formula C15H21N5O2 B2692600 8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-11-5](/img/structure/B2692600.png)

8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacological Potential

A study by Zagórska et al. (2009) synthesized derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds structurally related to 8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds showed potential as potent 5-HT(1A) receptor ligands. Specifically, one derivative exhibited anxiolytic-like activity, comparable to Diazepam, and antidepressant effects similar to Imipramine in mice models, indicating the potential of these compounds in developing new anxiolytic and antidepressant drugs (Zagórska et al., 2009).

Receptor Affinity and Enzyme Activity

A 2016 study by Zagórska et al. investigated octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines for their receptor affinity and enzyme activity. The study found that certain compounds, including structures similar to the subject compound, could be promising for further modifications and mechanistic studies, particularly for their hybrid ligand properties (Zagórska et al., 2016).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, a category that includes similar structures to 8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. The study evaluated their antiviral and antihypertensive activities, indicating the broad therapeutic potential of such compounds (Nilov et al., 1995).

Mechanism of Action

The mechanism of action of imidazole derivatives often involves interactions with various enzymes and receptors in the body. For example, some imidazole derivatives are known to inhibit the enzyme cyclooxygenase, thereby reducing the production of prostaglandins and other mediators of inflammation .

The pharmacokinetics of imidazole derivatives can vary widely depending on their chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion (ADME) properties .

The action of imidazole derivatives can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, the stability of some imidazole derivatives can be affected by exposure to light, heat, or certain chemicals .

properties

IUPAC Name |

6-ethyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-6-18-10(4)8-19-11-12(16-14(18)19)17(5)15(22)20(13(11)21)7-9(2)3/h8-9H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGWACRGARFSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

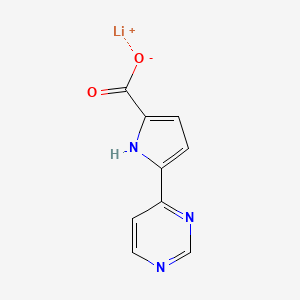

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2692520.png)

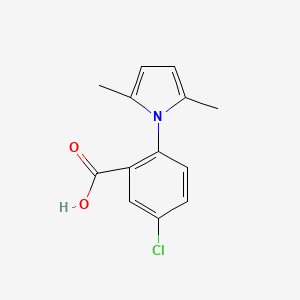

![1-[(3-Methoxyphenyl)methyl]triazole](/img/structure/B2692522.png)

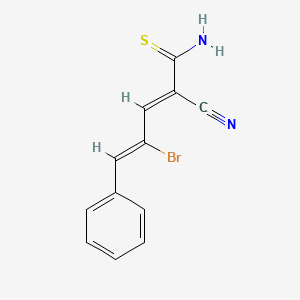

![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)

![Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2692525.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)